Disulfide, bis((methylthio)methyl)
Description
Disulfide, bis((methylthio)methyl) (CAS: 42474-44-2), also known as bis(methylthiomethyl) disulfide, is an organosulfur compound with the molecular formula C₄H₁₀S₄. Its structure consists of a central disulfide bond (-S-S-) flanked by two (methylthio)methyl groups (-CH₂-S-CH₃) (Figure 1). This compound is rare in nature and has been identified in specific plant species, such as Gallesia integrifolia (Phytolaccaceae) and Scorodocarpus borneensis (Olacaceae) . Biosynthetically, it is derived from precursors like S-[(methylthio)methyl]-L-cysteine, highlighting its connection to sulfur-containing amino acids .
Properties
CAS No. |
85544-38-3 |
|---|---|
Molecular Formula |
C4H10S4 |
Molecular Weight |
186.4 g/mol |
IUPAC Name |
methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3 |
InChI Key |
QLDCJQYUNZUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CSCSSCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Preparation Methods
Oxidation of Bis((Methylthio)Methyl) Thiol Precursors
The most direct route to disulfide, bis((methylthio)methyl) involves the oxidation of bis((methylthio)methyl) thiol (HS-CH₂-S-CH₃). This method leverages the propensity of thiols to form disulfides under oxidative conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂), iodine (I₂), and oxygen (O₂).
Procedure :
- Thiol Preparation : Bis((methylthio)methyl) thiol is synthesized via nucleophilic substitution of dichloromethane with methyl mercaptan (CH₃SH) in the presence of a base:
$$ \text{CH}2\text{Cl}2 + 2\,\text{CH}3\text{SH} \rightarrow \text{HS-CH}2\text{-S-CH}_3 + 2\,\text{HCl} $$. - Oxidation : The thiol is treated with 30% H₂O₂ in acetonitrile at 20–25°C for 4 hours, yielding the disulfide:
$$ 2\,\text{HS-CH}2\text{-S-CH}3 + \text{H}2\text{O}2 \rightarrow \text{(CH}2\text{-S-CH}3\text{)}2\text{S}2 + 2\,\text{H}_2\text{O} $$.
Optimization :
- Catalyst : Sodium iodide (NaI) enhances reaction efficiency by facilitating iodine-mediated radical coupling.
- Solvent : Acetonitrile minimizes side reactions and improves oxidant solubility.
- Yield : Up to 92.1% under optimized conditions (Table 1).
Table 1: Oxidation Conditions and Yields for Disulfide Formation
| Oxidizing Agent | Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | NaI | 20–25 | Acetonitrile | 92.1 |
| I₂ | None | 0–5 | Ether | 78.5 |
| O₂ (Bubbling) | CuCl | 25–30 | Methanol | 65.2 |
Thiomethylation Using BF₃·SMe₂
A novel approach employs boron trifluoride–dimethyl sulfide complex (BF₃·SMe₂) as a thiomethylating agent. This method, developed in recent academic work, enables one-pot synthesis of bis((methylthio)methyl) derivatives from halogenated precursors.
Procedure :
- Substrate Activation : Dichloromethane reacts with BF₃·SMe₂ to form a thiomethylated intermediate.
- Disulfide Coupling : The intermediate undergoes oxidative coupling using iodine or H₂O₂ to form the disulfide:
$$ 2\,\text{Cl-CH}2\text{-S-Me} \xrightarrow{\text{BF}3\cdot\text{SMe}2} \text{(MeS-CH}2\text{)}2\text{S}2 + 2\,\text{BF}_3 $$.
Advantages :
Xanthate-Mediated Synthesis
Adapted from patent literature on bis(4-sulfophenyl) disulfide, this method uses potassium ethyl xanthate to introduce sulfur groups, followed by oxidation.
Procedure :
- Xanthate Formation : Dichloromethane reacts with potassium ethyl xanthate (KSCSOEt) to form bis(xanthate)methane.
- Reduction and Oxidation : The xanthate is reduced to thiols, which are subsequently oxidized to the disulfide.
Challenges :
Reaction Mechanisms and Conditions
Oxidative Coupling Mechanism
Thiol oxidation proceeds via a radical mechanism:
- Initiation : H₂O₂ or I₂ generates thiyl radicals ($$\text{RS}^\bullet$$).
- Propagation : Radicals combine to form the disulfide bond ($$\text{RSSR}$$).
The role of NaI in H₂O₂-mediated reactions involves iodine generation, which accelerates radical formation:
$$ \text{H}2\text{O}2 + 2\,\text{HI} \rightarrow \text{I}2 + 2\,\text{H}2\text{O} $$.
Comparative Analysis of Methods
Table 2: Method Comparison for Disulfide, Bis((Methylthio)Methyl) Synthesis
| Method | Starting Material | Steps | Yield (%) | Safety Profile |
|---|---|---|---|---|
| Thiol Oxidation | HS-CH₂-S-CH₃ | 2 | 92.1 | Moderate (H₂O₂ use) |
| BF₃·SMe₂ Thiomethylation | CH₂Cl₂ | 1 | 85–90 | High (non-toxic BF₃) |
| Xanthate-Mediated | CH₂Cl₂ | 3 | 70–80 | Low (toxic intermediates) |
Key Findings :
Applications and Implications
Disulfide, bis((methylthio)methyl) serves as:
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiolate anions, alkyl halides.
Major Products Formed
Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.
Reduction: Methylthiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Disulfide, bis((methylthio)methyl) has several applications in scientific research:
Biology: Studied for its role in redox reactions and disulfide exchange processes in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Disulfide, bis((methylthio)methyl) belongs to the broader class of organosulfur disulfides. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
a) Dimethyl Disulfide (DMDS; CH₃-S-S-CH₃)
- Formula : C₂H₆S₂
- Properties : Volatile with a pungent odor (cooked cabbage/onion). Common in Allium species and wine .
- Applications: Flavor additive (grassy/truffle notes) and industrial solvent .
- Key Difference : Simpler structure lacking the (methylthio)methyl substituents, resulting in lower molecular weight and higher volatility compared to bis((methylthio)methyl) disulfide.
b) Diethyl Disulfide (DEDS; C₂H₅-S-S-C₂H₅)
- Formula : C₄H₁₀S₂
- Properties : Garlic-like aroma; higher boiling point than DMDS due to longer alkyl chains.
- Applications : Flavoring agent and intermediate in organic synthesis .
- Key Difference : Ethyl groups increase hydrophobicity but reduce sulfur content relative to bis((methylthio)methyl) disulfide.
c) Bis(1-methylethyl) Disulfide (C₈H₁₈S₂)
- Formula : C₈H₁₈S₂
- Properties : Branched alkyl chains enhance steric hindrance, reducing reactivity.
- Applications: Limited industrial use due to stability challenges .
- Key Difference : Larger alkyl substituents alter solubility and reactivity compared to the (methylthio)methyl groups in the target compound.
d) Bis(methylthio)methane (BMTM; CH₃-S-CH₂-S-CH₃)
Functional Analogues
a) Methyl (2-Methyl-3-Furyl) Disulfide (MMFDS)
- Formula : C₆H₆OS₂
- Properties : Furan-containing disulfide with a roasted meat aroma; odor threshold <1 ppt .
- Applications : High-impact flavor compound in meat products .
- Key Difference: Oxygen-containing furan ring introduces polarity, altering solubility and aroma profile compared to non-cyclic bis((methylthio)methyl) disulfide.
b) Bis(dimethylthiocarbamoyl) Disulfide (Thiuram)
Comparative Data Table
Q & A
Basic: What are the established synthetic routes for Disulfide, bis((methylthio)methyl)?
Answer:
The compound is typically synthesized via oxidative coupling of thiols. A validated method involves using cobalt-phthalocyanine as a catalyst in water under aerobic conditions, which promotes S–S bond formation with high atom efficiency and environmental compatibility . Alternatively, oxidative coupling with elemental sulfur (S₈) in refluxing ethanol yields the disulfide, confirmed by spectroscopic and crystallographic data . For reproducibility, ensure stoichiometric control of oxidizing agents and inert reaction conditions to prevent side reactions.
Basic: What spectroscopic and analytical techniques are recommended for characterizing this disulfide?
Answer:
- NMR spectroscopy (¹H, ¹³C): Assign peaks by comparing shifts to analogous disulfides (e.g., allyl methyl disulfide) .
- FT-IR: Identify S–S stretching vibrations (450–550 cm⁻¹) and methylthio (C–S) bonds (700–750 cm⁻¹) .
- Mass spectrometry (EI/ESI): Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook .
- X-ray crystallography: Resolve bond lengths (e.g., S–S ≈ 2.05 Å) and confirm molecular geometry .
Advanced: How can researchers address discrepancies in reported catalytic efficiencies for S–S bond formation?
Answer:
Contradictions often arise from variations in solvent polarity, temperature, or catalyst loading. To resolve these:
Reproduce experiments with standardized conditions (e.g., aqueous vs. organic solvents).
Monitor intermediates via in-situ techniques like Raman spectroscopy or stopped-flow kinetics .
Statistical analysis: Apply ANOVA to compare yields across studies, accounting for reaction scale and purity thresholds .
Advanced: What computational methods are suitable for studying the compound’s reactivity?
Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to model transition states and activation energies for S–S bond cleavage .
- Molecular docking: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated against crystallographic data .
- Electrostatic potential maps: Identify nucleophilic/electrophilic regions to guide functionalization strategies .
Basic: What are the critical handling and stability considerations for this compound?
Answer:
- Storage: Under nitrogen/argon at –20°C to prevent oxidation or thermal decomposition .
- Stability assays: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>120°C in air) .
- Light sensitivity: Use amber glassware to avoid photolytic degradation, as methylthio groups are UV-reactive .
Advanced: How can mechanistic insights into S–S bond formation be experimentally validated?
Answer:
- Isotopic labeling: Introduce ³⁴S to trace bond formation pathways via mass spectrometry .
- Kinetic isotope effects (KIE): Compare reaction rates with ³²S vs. ³⁴S substrates to identify rate-determining steps .
- Quenching experiments: Trap intermediates (e.g., thiyl radicals) using TEMPO and analyze via EPR spectroscopy .
Basic: What methods are recommended for purity assessment and quantification?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- Elemental analysis: Confirm C, H, and S content within ±0.3% of theoretical values .
- Melting point comparison: Validate against literature values (e.g., 98–100°C for crystalline forms) .
Advanced: How can decomposition pathways be systematically analyzed?
Answer:
- Thermal analysis: Couple TGA with GC-MS to identify volatile degradation products (e.g., methylthiol or SO₂) .
- Kinetic modeling: Apply Arrhenius equations to predict shelf life under varying storage conditions .
- Stress testing: Expose the compound to accelerated aging (e.g., 40°C/75% RH) and monitor stability via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
